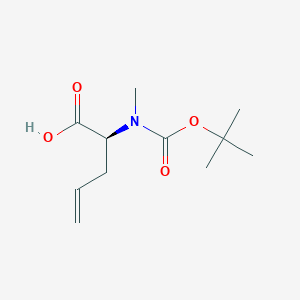

N-Boc-N-methyl-(S)-2-allylglycine

Overview

Description

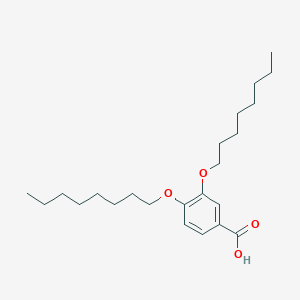

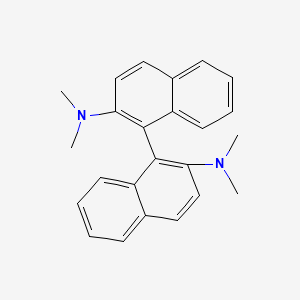

“N-Boc-N-methyl-(S)-2-allylglycine” is an amino acid derivative. The “N-Boc” part refers to a tert-butyl carbamate protecting group attached to the nitrogen atom of the amino acid . The “N-methyl” indicates that the nitrogen atom is also bonded to a methyl group. The “(S)-2-allylglycine” suggests that the compound is a derivative of the amino acid glycine, with an allyl group (a three-carbon chain with a carbon-carbon double bond) attached to the alpha carbon .

Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a central carbon atom (the alpha carbon of the amino acid) bonded to a carboxyl group, a hydrogen atom, an allyl group, and a nitrogen atom. The nitrogen atom would be bonded to a methyl group and a Boc protecting group .Chemical Reactions Analysis

The Boc protecting group can be removed under acidic conditions or by certain other reagents . The carboxyl group could undergo reactions typical of carboxylic acids, such as esterification or amide bond formation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, N-Boc protected amines are generally stable towards nucleophilic reagents, hydrogenolysis, and base hydrolysis .Scientific Research Applications

Synthesis and Modification

N-Boc-N-methyl-(S)-2-allylglycine is a versatile compound used in various synthetic and modification processes. For instance, it plays a critical role in the synthesis of Boc-protected amino acid derivatives, as demonstrated in the reaction of allylic, benzylic, and propargylic halides with zinc in the presence of a glycine cation equivalent, leading to high yields of these derivatives (Abood & Nosal, 1994). Additionally, it is used in the preparation of N-(Boc)-allylglycine methyl ester, employing zinc-mediated, palladium-catalyzed cross-coupling reactions for efficient access to enantiomerically pure allylglycine analogues (Atmuri & Lubell, 2015).

Stereoselective Synthesis

The compound is crucial in the asymmetric synthesis of α-amino acids, exemplified by the alkylation of pseudoephedrine glycinamide leading to L-allylglycine and N-Boc-L-allylglycine (Myers & Gleason, 2003). Additionally, a method for the enantioselective synthesis of N-Boc-α,α-disubstituted α-amino acids has been developed using this compound, highlighting its importance in producing complex amino acids (Martín et al., 2001).

Applications in Peptide Mimicry and Chemical Transformations

This compound finds applications in peptide mimicry and various chemical transformations. It facilitates the preparation of differently substituted 2-amino-8-oxodecanoic acids, significant in natural inhibitors of hystone deacetylase, showcasing its potential in therapeutic applications (Rodriquez et al., 2006). The synthesis of [guanido-13C]-γ-hydroxyarginine, a key compound in biochemical studies, also utilizes N-Boc-protected allylglycine, indicating its utility in specialized chemical syntheses (Yoon, Zabriskie, & Cheon, 2009).

Mechanism of Action

Target of Action

The primary target of N-Boc-N-methyl-(S)-2-allylglycine is the amine group in various biologically active compounds . The tert-butoxycarbonyl (Boc) group is widely used for the protection of the amine group among various protecting groups .

Mode of Action

This compound interacts with its targets by providing a protective Boc group to the amine group . This protection is achieved under mild conditions, and the Boc group is known for its extreme stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions .

Biochemical Pathways

The compound plays a crucial role in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .

Result of Action

The result of the action of this compound is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This method is highly effective for the synthesis of amides .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s action is performed under mild conditions . Moreover, the compound is stable at a storage temperature of 0-8 °C .

Future Directions

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXOGEHHZSOFJX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)

![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3067690.png)

![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)

![12-Hydroxy-1,10-bis(triphenylsilyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067715.png)